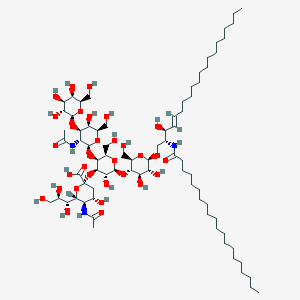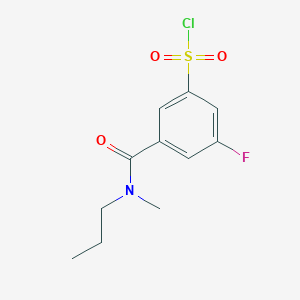
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluoro group and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzene ring substituted with a fluoro group and a carbamoyl group. This can be achieved through electrophilic aromatic substitution reactions.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is usually done by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification methods to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. The presence of the fluoro group can enhance the biological activity and metabolic stability of the resulting compounds.
Industry
In the materials science industry, derivatives of this compound can be used to modify polymers and other materials to improve their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride exerts its effects depends on the specific application. In the case of its use as a reagent in organic synthesis, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. In medicinal applications, the mechanism of action would depend on the specific biological target of the sulfonamide derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.
3-Chloro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride: Similar structure but with a chloro group instead of a fluoro group.
Benzenesulfonyl chloride: Lacks both the fluoro and carbamoyl groups.
Uniqueness
3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is unique due to the combination of its functional groups The presence of the fluoro group can enhance the reactivity and selectivity of the compound in chemical reactions, while the carbamoyl group can provide additional sites for further functionalization
Propriétés
Formule moléculaire |
C11H13ClFNO3S |
|---|---|
Poids moléculaire |
293.74 g/mol |
Nom IUPAC |
3-fluoro-5-[methyl(propyl)carbamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClFNO3S/c1-3-4-14(2)11(15)8-5-9(13)7-10(6-8)18(12,16)17/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KISUTENPABLUCV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
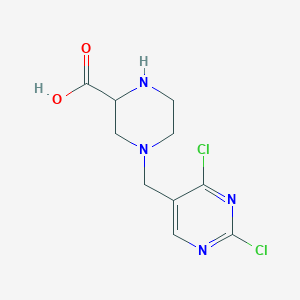
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)

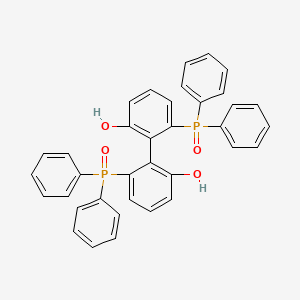
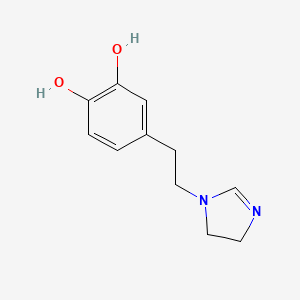
![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)

